5alpha-Cardanolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

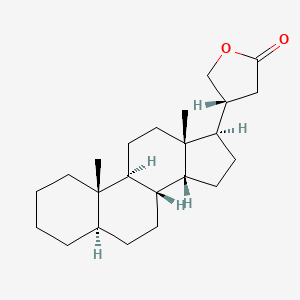

5alpha-cardanolide is a cardanolide.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Anticancer Properties

Research indicates that 5alpha-Cardanolide exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have shown that it can induce apoptosis in colorectal cancer cells by promoting reactive oxygen species (ROS) production, which disrupts cellular energy metabolism and triggers cell death pathways .

2. Cardiovascular Health

Cardenolides, including this compound, are known for their cardiotonic effects. They inhibit the Na+/K+ ATPase enzyme, leading to increased intracellular calcium concentrations, which enhances cardiac contractility. This mechanism is particularly beneficial in treating heart failure and other cardiovascular diseases .

3. Anti-inflammatory Effects

this compound has been investigated for its anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases .

Biotechnological Applications

1. Pathway Engineering

Recent patents describe methods for utilizing this compound in metabolic engineering to enhance the production of desired metabolites in microbial systems. By manipulating metabolic pathways, researchers aim to increase yields of bioactive compounds while minimizing byproducts .

2. Gene Expression Regulation

The compound has been explored for its ability to regulate gene expression in various organisms. This application is particularly relevant in synthetic biology, where precise control over metabolic pathways is essential for producing pharmaceuticals and other valuable compounds .

Agricultural Applications

1. Pest Control

this compound is being studied for its potential use as a natural pesticide. Its toxic effects on certain pests make it a candidate for developing environmentally friendly pest management solutions .

2. Plant Growth Promotion

Research has suggested that cardenolides may play a role in promoting plant growth by enhancing nutrient uptake and stress resistance. This aspect is critical for developing sustainable agricultural practices that improve crop yields without relying on synthetic fertilizers .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Effect |

|---|---|---|

| Medicinal | Anticancer agent | Induces apoptosis via ROS production |

| Cardiovascular treatment | Inhibits Na+/K+ ATPase, increases cardiac output | |

| Anti-inflammatory therapy | Modulates cytokine expression | |

| Biotechnological | Metabolic engineering | Enhances metabolite production |

| Gene expression regulation | Controls metabolic pathways | |

| Agricultural | Natural pesticide | Toxic effects on pests |

| Plant growth promotion | Enhances nutrient uptake |

Case Studies

- Colorectal Cancer Study : A study published in a peer-reviewed journal demonstrated the efficacy of this compound in inducing apoptosis in colorectal cancer cell lines through ROS-mediated pathways, highlighting its potential as an anticancer agent .

- Metabolic Engineering Patent : A patent application detailed a method for using this compound in engineered microbes to optimize the production of secondary metabolites, showcasing its role in biotechnological advancements .

- Natural Pesticide Research : Field trials have indicated that formulations containing this compound effectively reduce pest populations while promoting plant health, supporting its application in sustainable agriculture practices .

Propiedades

Fórmula molecular |

C23H36O2 |

|---|---|

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(4R)-4-[(5R,8R,9S,10S,13S,14R,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |

InChI |

InChI=1S/C23H36O2/c1-22-11-4-3-5-16(22)6-7-17-19-9-8-18(15-13-21(24)25-14-15)23(19,2)12-10-20(17)22/h15-20H,3-14H2,1-2H3/t15-,16+,17-,18+,19+,20-,22-,23+/m0/s1 |

Clave InChI |

AQARKTASOBROAE-FEUTXHOWSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C |

SMILES isomérico |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@H]3CC[C@@H]4[C@H]5CC(=O)OC5)C |

SMILES canónico |

CC12CCCCC1CCC3C2CCC4(C3CCC4C5CC(=O)OC5)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.